REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:3]=1[C:4]([O:6][CH3:7])=[O:5].S(Cl)([Cl:16])(=O)=O.C([O-])(O)=O.[Na+]>ClC1C=CC=CC=1.CC(N=NC(C#N)(C)C)(C#N)C>[Cl:16][CH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:2.3|
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OC)C(=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 60–90° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the phase separation
|
Type
|
WASH
|
Details
|
the organic phase is washed with 100 ml of 10% Na2SO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the chlorobenzene is distilled off in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=C(C(=O)OC)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 128.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |